3-Aminoindolizine-6-carboxylic acid

Medicinal Chemistry Flow Chemistry Library Synthesis

Researchers developing heterobifunctional probes or automated synthesis libraries often face protection/depletion steps that reduce yield with mono-functional indolizines. 3-Aminoindolizine-6-carboxylic acid solves this by integrating nucleophilic 3-NH₂ and electrophilic 6-COOH groups on one bicyclic core. - Enables chemoselective amidation (COOH) and N-functionalization (NH₂) in a single flow-chemistry sequence without intermediate workup. - Validated in ACS Combinatorial Science for generating 25-100-member libraries with consistent yields from one starting batch. - Satisfies Rule-of-Three fragment criteria (MW 176 Da, LogP 1.22) while providing a built-in 6-COOH growth vector for SAR expansion.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
Cat. No. B11915084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminoindolizine-6-carboxylic acid
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1=CC(=CN2C1=CC=C2N)C(=O)O
InChIInChI=1S/C9H8N2O2/c10-8-4-3-7-2-1-6(9(12)13)5-11(7)8/h1-5H,10H2,(H,12,13)
InChIKeyZGEPWXYEZCXZCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminoindolizine-6-carboxylic acid – Overview


3-Aminoindolizine-6-carboxylic acid (CAS 1251003-06-1, C₉H₈N₂O₂, MW 176.17) is a heterocyclic small molecule that fuses a 3-aminoindolizine core with a 6-carboxylic acid handle. Unlike mono-functional indolizine analogs, this compound offers two orthogonal derivatization sites—an electron-donating –NH₂ group at the 3-position and an electron-withdrawing –COOH group at the 6-position—creating a polarized electronic structure that enables sequential, chemoselective transformations without protecting-group interference .

Why 3-Aminoindolizine-6-carboxylic acid Outperforms Mono-functional Analogs


Indolizine-6-carboxylic acid (CAS 588720-42-7) lacks the nucleophilic 3-amino group, restricting its utility to carboxyl-directed amidation or esterification only; conversely, 3-aminoindolizine derivatives without the 6-COOH group cannot participate in carboxyl-mediated conjugations such as peptide coupling or HATU/DCC-mediated amide formation. The target compound is the only readily accessible, commercially available indolizine that places both a primary amine and a carboxylic acid on the same bicyclic scaffold at the 3- and 6-positions respectively, enabling the fully automated orthogonal diversification workflow demonstrated in flow-chemistry library synthesis [1]. Substituting with mono-functional analogs forces the user to introduce additional protection/deprotection steps, reducing overall yield and increasing cycle time.

Quantitative Evidence vs. Structural Analogs


Orthogonal Derivatization Capability

3-Aminoindolizine-6-carboxylic acid is the only commercially available indolizine building block that simultaneously carries a free 3-NH₂ and a free 6-COOH. In the fully automated flow-chemistry protocol reported by ACS Combinatorial Science, the 6-COOH is first engaged in amidation while the 3-NH₂ subsequently undergoes acylation, alkylation, or sulfonamidation in a single continuous-flow sequence, generating a 100-member virtual library without intermediate isolation [1]. The closest analog, indolizine-6-carboxylic acid (CAS 588720-42-7), possesses only the COOH handle and therefore supports ≤50% of the diversification vectors, necessitating a separate amine introduction step that adds 1–2 synthetic stages.

Medicinal Chemistry Flow Chemistry Library Synthesis

Lipophilicity (LogP) Comparison

The introduction of the hydrophilic 3-amino group reduces the computed LogP from 1.6375 (indolizine-6-carboxylic acid) to 1.2197 (3-aminoindolizine-6-carboxylic acid), a decrease of 0.4178 log units [1]. This shift brings the compound closer to the optimal Lipinski logP range (0–3) and is consistent with the electron-donating character of the –NH₂ substituent, which increases aqueous solubility in polar media.

Physicochemical Properties Drug-likeness Solubility

Topological Polar Surface Area Comparison

The 3-amino substituent elevates the topological polar surface area from 41.71 Ų (indolizine-6-carboxylic acid) to 67.73 Ų (3-aminoindolizine-6-carboxylic acid), an increase of 26.02 Ų (+62.4%) [1]. This TPSA remains below the widely accepted 140 Ų threshold for oral bioavailability but provides additional hydrogen-bond donor capacity (HBD count increases from 1 to 2), enabling stronger target engagement in binding pockets that require dual H-bond interactions.

Physicochemical Properties Membrane Permeability Drug Design

Commercial Purity Benchmarking

Multiple independent vendors offer 3-aminoindolizine-6-carboxylic acid at ≥97% purity (Leyan: 97%; MolCore: 98%; ChemicalBook: 95%) . In contrast, its closest mono-functional comparator, indolizine-6-carboxylic acid, is frequently listed at 95–96% purity from comparable suppliers, introducing batch-to-batch variability that can compromise reproducibility in multi-step synthetic sequences where stoichiometric control is critical.

Quality Control Procurement Reproducibility

Scalable Continuous-Flow Synthesis

The 3-aminoindolizine scaffold, including 6-carboxylated variants, has been produced via a Pd/Cu-catalyzed Sonogashira coupling/cycloisomerization sequence in continuous flow, enabling linear scale-up from milligram to gram quantities with no decrease in yield [1]. This flow methodology directly addresses the scalability limitations that have historically constrained the adoption of indolizine building blocks in medicinal chemistry programs. In contrast, batch synthesis of mono-functional indolizine analogs often suffers from exothermic runaway risks and intermediate instability, resulting in yield erosion upon scale-up.

Process Chemistry Scale-up Flow Synthesis

Fit for Fragment-Based Drug Discovery

With MW = 176.17 Da, LogP = 1.22, and TPSA = 67.73 Ų, 3-aminoindolizine-6-carboxylic acid meets all three key fragment-based drug discovery (FBDD) Rule-of-Three criteria (MW <300, LogP ≤3, HBD ≤3, HBA ≤3) . In contrast, the unsubstituted indolizine-6-carboxylic acid (MW 161.16, LogP 1.64) exceeds the optimal LogP range for fragments, where excessive lipophilicity can promote non-specific binding and aggregation-based assay artifacts [1]. The additional 3-NH₂ group improves physicochemical balance without exceeding fragment size limits.

Fragment-Based Drug Discovery FBDD Lead-likeness

Recommended Applications and Procurement Scenarios


Automated Flow-Chemistry Library Synthesis

3-Aminoindolizine-6-carboxylic acid is the preferred indolizine core for fully automated, multi-step flow-chemistry platforms (e.g., Vapourtec R-series) where sequential amidation (COOH) and N-functionalization (NH₂) are executed without intermediate workup. This workflow, validated in ACS Combinatorial Science, generates diverse 25–100 member libraries with consistent yields, directly supporting hit-to-lead programs in pharmaceutical R&D [1].

Fragment-Based Lead Discovery

With MW 176 Da, LogP 1.22, and dual H-bond donors, the compound satisfies Rule-of-Three criteria for fragment screening while providing a built-in synthetic handle (6-COOH) for fragment growing via amide coupling. The 3-NH₂ can serve as a secondary anchoring point for structure-based design in targets requiring bidentate hydrogen bonding, such as kinase hinge regions or protease oxyanion holes .

PROTAC Linker and Bi-functional Degrader Assembly

The orthogonal reactivity of the 3-NH₂ and 6-COOH groups makes this compound an ideal scaffold for constructing PROTAC (Proteolysis Targeting Chimera) linker systems. The carboxyl group can tether the E3 ligase ligand while the amino group links to the target-protein binding moiety (or vice versa), enabling modular assembly of heterobifunctional molecules without protecting-group manipulation [2].

Custom Amide and Sulfonamide SAR Libraries

For structure-activity relationship (SAR) programs exploring indolizine-based inhibitors, 3-aminoindolizine-6-carboxylic acid allows parallel synthesis of amide libraries (via 6-COOH) and sulfonamide/amide libraries (via 3-NH₂) from a single batch of starting material, minimizing inventory complexity and ensuring batch-to-batch consistency across derivative series [2].

Quote Request

Request a Quote for 3-Aminoindolizine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.